molecular formula C7H12F2N2O3S2 B14246642 3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid CAS No. 184719-39-9

3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid

Katalognummer: B14246642
CAS-Nummer: 184719-39-9
Molekulargewicht: 274.3 g/mol
InChI-Schlüssel: UJMBUTZRGDFELC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a thiazole ring, a difluoropropyl group, and an imine functionality, combined with methanesulfonic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine typically involves the reaction of 3,3-difluoropropylamine with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then treated with methanesulfonic acid to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The thiazole ring and imine functionality allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The difluoropropyl group may enhance the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3,3-Difluoropropyl)-1,3-thiazole
  • 3-(3,3-Difluoropropyl)-1,3-thiazol-2-amine
  • 3-(3,3-Difluoropropyl)-1,3-thiazol-2-thiol

Uniqueness

3-(3,3-Difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid is unique due to the presence of the imine functionality combined with the difluoropropyl group and methanesulfonic acid

Eigenschaften

CAS-Nummer

184719-39-9

Molekularformel

C7H12F2N2O3S2

Molekulargewicht

274.3 g/mol

IUPAC-Name

3-(3,3-difluoropropyl)-1,3-thiazol-2-imine;methanesulfonic acid

InChI

InChI=1S/C6H8F2N2S.CH4O3S/c7-5(8)1-2-10-3-4-11-6(10)9;1-5(2,3)4/h3-5,9H,1-2H2;1H3,(H,2,3,4)

InChI-Schlüssel

UJMBUTZRGDFELC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)O.C1=CSC(=N)N1CCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.